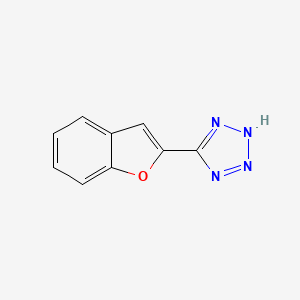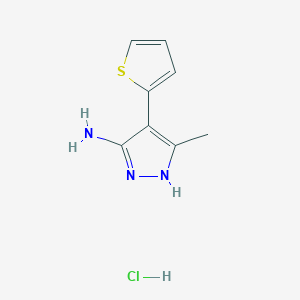
3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride
Overview
Description
3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 3-methyl-1H-pyrazol-5-amine and 2-thiophenecarboxaldehyde.
Reaction Steps: The synthesis involves a condensation reaction between 3-methyl-1H-pyrazol-5-amine and 2-thiophenecarboxaldehyde under acidic conditions. The reaction mixture is then subjected to heating to facilitate the formation of the pyrazole ring.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Scale-Up: The synthesis process can be scaled up for industrial production by using larger reaction vessels and optimizing reaction conditions to ensure high yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are used to verify the identity and purity of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can be carried out at different positions on the pyrazole ring to introduce various functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3).
Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Oxidation of the compound can lead to the formation of carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduction reactions can produce amines, alcohols, and other reduced derivatives.
Substitution Products:
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. It can serve as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It can be used as a lead compound for the development of new drugs.
Medicine: The compound has shown promise in medicinal chemistry for the treatment of various diseases. It is being investigated for its potential use in the development of new therapeutic agents.
Industry: In the material science industry, the compound is used in the synthesis of advanced materials with unique properties. It can be incorporated into polymers, coatings, and other materials to enhance their performance.
Mechanism of Action
The mechanism by which 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Methyl-1H-pyrazol-5-amine: This compound is structurally similar but lacks the thiophene group.
3-Methyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of the amine group.
2-Thiophenecarboxaldehyde: This compound is a precursor used in the synthesis of the target compound.
Uniqueness: 3-Methyl-4-(2-thienyl)-1H-pyrazol-5-amine hydrochloride is unique due to the presence of both the methyl group and the thiophene ring, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-4-thiophen-2-yl-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH/c1-5-7(8(9)11-10-5)6-3-2-4-12-6;/h2-4H,1H3,(H3,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMJJRZVXUJGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


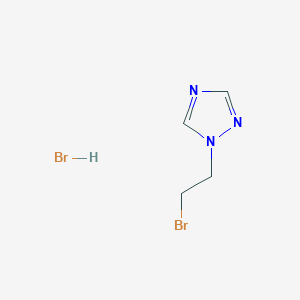
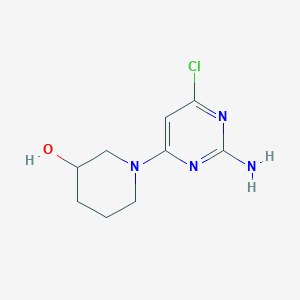
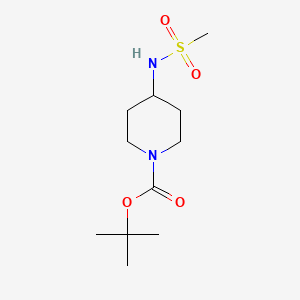
![5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1520472.png)


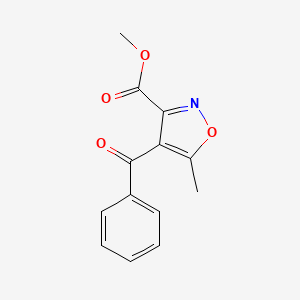
![2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1520481.png)
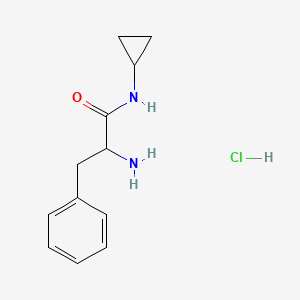
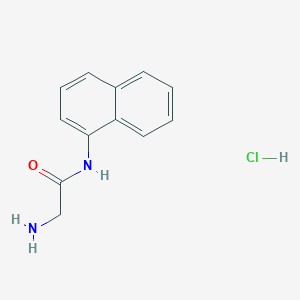
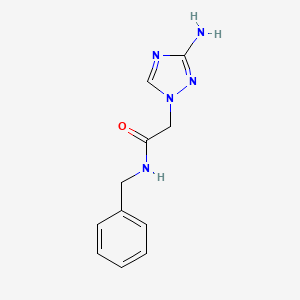
![4-Cyclopropyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520489.png)
![{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine](/img/structure/B1520490.png)
